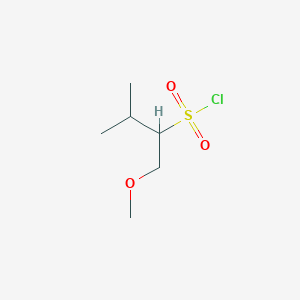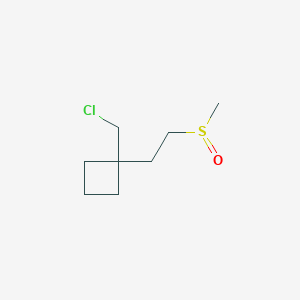
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a 2-methanesulfinylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can be achieved through several synthetic routes One common method involves the reaction of cyclobutane with chloromethylating agents under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation and sulfinylation processes. These processes would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted cyclobutane.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane depends on its specific interactions with molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methanesulfinylethyl group may influence the compound’s reactivity and interactions through its electron-withdrawing properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)cyclobutane: Lacks the methanesulfinylethyl group, making it less versatile in certain reactions.
1-(2-Methanesulfinylethyl)cyclobutane:
Uniqueness
1-(Chloromethyl)-1-(2-methanesulfinylethyl)cyclobutane is unique due to the presence of both the chloromethyl and methanesulfinylethyl groups, which provide a combination of reactivity and functionalization options not found in similar compounds.
Propriétés
Formule moléculaire |
C8H15ClOS |
|---|---|
Poids moléculaire |
194.72 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-(2-methylsulfinylethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClOS/c1-11(10)6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
Clé InChI |
PDTPNSJVELHMHC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCC1(CCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


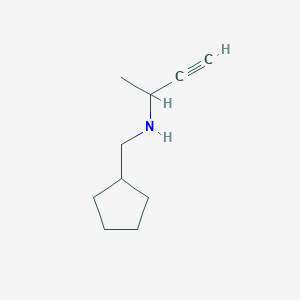
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
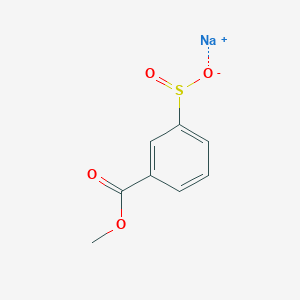
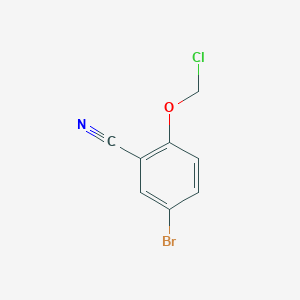
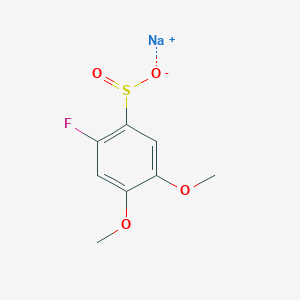

![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B13187629.png)
![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
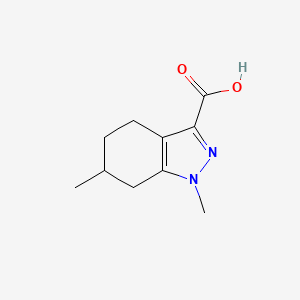
![1-Benzyl-4-[(2,2-dimethylcyclopropyl)methyl]-1,4-diazepane](/img/structure/B13187639.png)
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)

